Tubulin inhibitor 15

Description

Structure

2D Structure

3D Structure

Properties

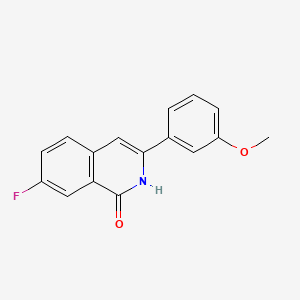

Molecular Formula |

C16H12FNO2 |

|---|---|

Molecular Weight |

269.27 g/mol |

IUPAC Name |

7-fluoro-3-(3-methoxyphenyl)-2H-isoquinolin-1-one |

InChI |

InChI=1S/C16H12FNO2/c1-20-13-4-2-3-11(7-13)15-8-10-5-6-12(17)9-14(10)16(19)18-15/h2-9H,1H3,(H,18,19) |

InChI Key |

KEARQXIHNOTMLB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC3=C(C=C(C=C3)F)C(=O)N2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Binding of Tubulin Inhibitor TUB015 to its Target

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tubulin inhibitor TUB015, with a specific focus on its binding site on the β-tubulin subunit. This document details the quantitative biochemical and cellular activity of TUB015, outlines the experimental methodologies for its characterization, and visualizes key experimental and mechanistic pathways.

Executive Summary

TUB015 is a potent small molecule inhibitor of tubulin polymerization that binds to the colchicine site on β-tubulin. Its interaction with tubulin leads to the disruption of microtubule dynamics, resulting in cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. The high-resolution X-ray crystal structure of TUB015 in complex with tubulin has elucidated the precise molecular interactions governing its binding and provides a structural basis for its mechanism of action. This guide serves as a technical resource for researchers engaged in the study of microtubule-targeting agents and the development of novel anti-cancer therapeutics.

Quantitative Data Summary

The biological activity of TUB015 has been characterized through various in vitro assays. The following tables summarize the key quantitative data for this compound.

Table 1: Antiproliferative Activity of TUB015

| Cell Line | Cancer Type | IC₅₀ (µM) | Citation |

| A549 | Lung Carcinoma | ~0.08 - 0.19 | [1] |

| HeLa | Cervical Cancer | ~0.08 - 0.19 | [1] |

| HT-29 | Colorectal Adenocarcinoma | ~0.08 - 0.19 | [1] |

| MCF-7 | Breast Adenocarcinoma | ~0.08 - 0.19 | [1] |

Table 2: Tubulin Polymerization Inhibition

| Compound | IC₅₀ (µM) | Citation |

| TUB015 | Not explicitly stated, but potent inhibition demonstrated | [2] |

| Colchicine (Reference) | ~2 | [3] |

Note: While the exact IC₅₀ for tubulin polymerization by TUB015 is not provided in the primary literature, it is characterized as a potent inhibitor of tubulin polymerization.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the binding and activity of TUB015.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Principle: Tubulin polymerization is monitored by the increase in turbidity (light scattering) at 340-350 nm as microtubules form. Inhibitors of polymerization will reduce the rate and extent of this increase in absorbance.

Protocol:

-

Reagents:

-

Purified bovine brain tubulin (>97% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

Test compound (TUB015) and vehicle control (DMSO)

-

-

Procedure:

-

On ice, prepare a reaction mixture containing tubulin (final concentration ~3-5 mg/mL) in General Tubulin Buffer supplemented with 1 mM GTP and 5% glycerol.

-

Add the test compound (TUB015) or DMSO vehicle to the reaction mixture at the desired final concentration.

-

Transfer the reaction mixture to a pre-warmed 96-well plate in a temperature-controlled spectrophotometer set to 37°C.

-

Monitor the change in absorbance at 340 nm every 30-60 seconds for 60-90 minutes.

-

The inhibitory activity is determined by comparing the polymerization curves of compound-treated samples to the vehicle control. The IC₅₀ value is the concentration of the inhibitor that reduces the maximum rate of polymerization by 50%.[3][4]

-

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified.

Protocol:

-

Reagents:

-

Cancer cell lines (e.g., A549, HeLa)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 N HCl)

-

Test compound (TUB015)

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of TUB015 or vehicle control (DMSO) and incubate for a specified period (e.g., 48-72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[3][5]

-

X-ray Crystallography of the Tubulin-TUB015 Complex

This method provides a high-resolution structure of the inhibitor bound to its target protein.

Principle: X-ray crystallography determines the three-dimensional arrangement of atoms in a crystalline protein-ligand complex by analyzing the diffraction pattern of an X-ray beam scattered by the crystal.

Protocol:

-

Protein Complex Preparation: The crystal structure of the tubulin-TUB015 complex was determined using a stabilized tubulin complex. This complex consists of two αβ-tubulin heterodimers from bovine brain, the stathmin-like protein RB3, and tubulin tyrosine ligase (T₂R-TTL).[2]

-

Crystallization: Crystals of the T₂R-TTL protein complex are grown.

-

Ligand Soaking: The grown crystals are then soaked in a solution containing TUB015, allowing the inhibitor to diffuse into the crystal and bind to the tubulin.[2]

-

Data Collection: The ligand-soaked crystals are cryo-cooled and subjected to a high-intensity X-ray beam at a synchrotron source. The resulting diffraction data are collected on a detector.

-

Structure Determination and Refinement: The diffraction data are processed to determine the electron density map of the complex. The atomic model of the tubulin-TUB015 complex is then built into the electron density map and refined to yield the final high-resolution structure. For the tubulin-TUB015 complex, the structure was determined to a resolution of 2.10 Å.[2][6]

Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental and logical pathways related to TUB015.

Experimental Workflow for Binding Site Determination

Caption: Workflow for determining the binding site of TUB015 on tubulin.

Mechanism of Action of TUB015

Caption: Signaling pathway illustrating the mechanism of action of TUB015.

Conclusion

TUB015 is a well-characterized tubulin inhibitor that exerts its potent anticancer effects by binding to the colchicine site of β-tubulin, thereby disrupting microtubule dynamics. The availability of its high-resolution crystal structure provides a valuable tool for the rational design of next-generation tubulin inhibitors with improved efficacy and pharmacological properties. The experimental protocols and data presented in this guide offer a solid foundation for further research into TUB015 and other microtubule-targeting agents.

References

- 1. broadpharm.com [broadpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

An In-depth Technical Guide to the Discovery and Synthesis of Dolastatin 15

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dolastatin 15, a potent tubulin inhibitor, has garnered significant interest in the field of oncology for its profound antimitotic activity. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Dolastatin 15. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development. This document details the intricate chemical synthesis of Dolastatin 15, presents its biological activity through systematically structured quantitative data, and elucidates its mechanism of action via detailed signaling pathways and experimental workflows. All methodologies for key experiments are described to facilitate replication and further investigation.

Discovery and Origin

Dolastatin 15 is a natural depsipeptide that was first isolated from the sea hare Dolabella auricularia, a marine mollusk found in the Indian Ocean.[1][2] The initial discovery and isolation of Dolastatin 15, along with other dolastatins, was the result of extensive research into marine natural products with cytotoxic and antineoplastic properties.[1] Although initially sourced from the sea hare, subsequent research has suggested that the true producer of dolastatins may be a marine cyanobacterium on which the mollusk feeds.

Chemical Synthesis

The total synthesis of Dolastatin 15 has been achieved through various strategies, with a convergent synthesis approach being a notable method. This involves the synthesis of key fragments of the molecule which are then coupled together to form the final product.

A representative convergent synthesis strategy involves the preparation of a peptide fragment and a nonpeptide (pyrrolidone) fragment, which are then condensed. The synthesis of the peptide fragment can be accomplished using solid-phase peptide synthesis (SPPS) with N-methylamino acids. A key step in this convergent approach is the single-step condensation of the peptide and nonpeptide fragments.

Below is a generalized workflow for the synthesis of Dolastatin 15.

Quantitative Data on Biological Activity

Dolastatin 15 exhibits potent cytotoxic and antimitotic activities against a range of cancer cell lines. Its biological effects are concentration-dependent.

Table 1: In Vitro Cytotoxicity of Dolastatin 15

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| L1210 | Murine Leukemia | 3 | [2] |

| Burkitt Lymphoma | Human Lymphoma | 3 | [2] |

| CHO | Chinese Hamster Ovary | 5 | [2] |

| NCI-H69 | Small Cell Lung Cancer | 0.039 - 28.8 | [3] |

| NCI-H82 | Small Cell Lung Cancer | 0.039 - 28.8 | [3] |

| NCI-H345 | Small Cell Lung Cancer | 0.039 - 28.8 | [3] |

| NCI-H446 | Small Cell Lung Cancer | 0.039 - 28.8 | [3] |

| RPMI8226 | Multiple Myeloma | Not specified | [4] |

| U266 | Multiple Myeloma | Not specified | [4] |

| IM9 | Multiple Myeloma | Not specified | [4] |

| HCT116 (parental) | Colorectal Cancer | 2.2 | [5] |

| HCT116 (HIF-1α/HIF-2α DKO) | Colorectal Cancer | ~9.2 | [5] |

Table 2: Inhibition of Tubulin Polymerization by Dolastatin 15

| Assay Conditions | IC50 (µM) | Reference |

| Glutamate-induced polymerization | 23 | [2] |

Mechanism of Action

Dolastatin 15 functions as a potent inhibitor of tubulin polymerization.[2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.[3][4]

The apoptotic signaling cascade initiated by Dolastatin 15 is multifaceted, involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4] A key event in this process is the phosphorylation of the anti-apoptotic protein Bcl-2, which is thought to inactivate its protective function.[3]

Signaling Pathway of Dolastatin 15-Induced Apoptosis

Experimental Protocols

Total Synthesis of Dolastatin 15 (Convergent Approach)

This protocol is a generalized representation based on convergent synthesis strategies. Specific reagents, conditions, and purification methods may vary.

-

Solid-Phase Synthesis of Peptide Fragment:

-

Swell 2-chlorotrityl chloride resin in dichloromethane (DCM).

-

Couple the first Fmoc-protected amino acid (e.g., Fmoc-Pro-OH) to the resin in the presence of a base such as diisopropylethylamine (DIEA).

-

Wash the resin extensively.

-

Remove the Fmoc protecting group using a solution of 20% piperidine in dimethylformamide (DMF).

-

Wash the resin.

-

Couple the subsequent Fmoc-protected amino acids (including N-methylated amino acids) sequentially using a coupling reagent such as HATU or HBTU in the presence of a base.

-

Repeat the deprotection and coupling steps for each amino acid in the sequence.

-

After the final coupling, wash and dry the resin-bound peptide.

-

-

Synthesis of Pyrrolidone Fragment:

-

Synthesize the N-acylpyrrolidone fragment through a multi-step organic synthesis route, which is specific to the desired final structure.

-

-

Cleavage of Peptide Fragment from Resin:

-

Treat the resin-bound peptide with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers in DCM.

-

Filter the resin and collect the filtrate.

-

Concentrate the filtrate under reduced pressure to obtain the crude peptide fragment.

-

Purify the peptide fragment using high-performance liquid chromatography (HPLC).

-

-

Fragment Condensation:

-

Dissolve the purified peptide fragment and the pyrrolidone fragment in a suitable solvent.

-

Add a coupling reagent, such as 2-chloro-1,3-dimethyl-2-imidazolinium hexafluorophosphate (CIP) and 1-hydroxy-7-azabenzotriazole (HOAt), to facilitate the amide bond formation.

-

Stir the reaction mixture until completion, monitoring by thin-layer chromatography (TLC) or HPLC.

-

-

Purification of Dolastatin 15:

-

Quench the reaction and remove the solvent.

-

Purify the crude product by flash column chromatography or preparative HPLC to yield pure Dolastatin 15.

-

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules.

-

Preparation:

-

Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

-

Prepare a GTP stock solution.

-

Prepare various concentrations of Dolastatin 15 in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the tubulin solution to each well.

-

Add the different concentrations of Dolastatin 15 or a vehicle control to the respective wells.

-

Initiate polymerization by adding GTP to all wells.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for a set period (e.g., 60 minutes). An increase in absorbance indicates tubulin polymerization.

-

-

Data Analysis:

-

Plot the absorbance versus time for each concentration.

-

Determine the rate of polymerization and the maximum polymer mass for each condition.

-

Calculate the IC50 value for the inhibition of tubulin polymerization from a dose-response curve.

-

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the percentage of cells in different phases of the cell cycle.

-

Cell Treatment:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of Dolastatin 15 or a vehicle control for a specified time (e.g., 24 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and centrifugation.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells by resuspending them in ice-cold 70% ethanol while vortexing gently.

-

Incubate the cells at -20°C for at least 2 hours.

-

-

Staining and Analysis:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.

-

-

Data Analysis:

-

Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Western Blot for Bcl-2 Phosphorylation

This technique is used to detect the phosphorylation status of the Bcl-2 protein.

-

Cell Treatment and Lysis:

-

Treat cells with Dolastatin 15 as described for the cell cycle analysis.

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

Incubate the membrane with a primary antibody specific for phosphorylated Bcl-2.

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane again.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total Bcl-2 or a housekeeping protein like β-actin.

-

Conclusion

Dolastatin 15 is a highly potent antimitotic agent with a well-defined mechanism of action centered on the inhibition of tubulin polymerization. Its complex chemical structure has presented a challenge for synthesis, which has been addressed through elegant convergent strategies. The profound cytotoxicity of Dolastatin 15 against a variety of cancer cell lines, mediated by the induction of G2/M cell cycle arrest and apoptosis, underscores its potential as a therapeutic agent. The detailed methodologies and pathway analyses provided in this guide are intended to support further research and development of Dolastatin 15 and its analogs for clinical applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of Dolastatin 15 mimetic peptoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Dolastatin 15, a potent antimitotic depsipeptide derived from Dolabella auricularia. Interaction with tubulin and effects of cellular microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Effects of Combretastatin A-4 on Microtubule Dynamics

Disclaimer: The term "Tubulin inhibitor 15" does not correspond to a universally recognized, specific chemical entity in scientific literature. Therefore, this guide focuses on a well-characterized and potent tubulin inhibitor, Combretastatin A-4 (CA-4) , as a representative example of a colchicine-binding site agent to explore the effects on microtubule dynamics. CA-4 is a natural stilbenoid compound isolated from the African bushwillow tree, Combretum caffrum, and serves as a paradigm for a class of potent antimitotic and vascular-disrupting agents.[1][2]

This document provides a comprehensive overview of the molecular mechanisms, quantitative effects, and key experimental protocols relevant to the study of CA-4's interaction with tubulin and its impact on cellular processes. It is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action

Combretastatin A-4 exerts its biological effects primarily by inhibiting the polymerization of tubulin into microtubules.[1][2] Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape. CA-4 binds with high affinity to the colchicine-binding site on β-tubulin.[1][3] This binding event introduces a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules. The net effect is a disruption of microtubule dynamics, leading to a suppression of microtubule growth, which ultimately triggers cell cycle arrest in the G2/M phase and induces apoptosis or mitotic catastrophe.[4][5][6]

Quantitative Data on the Effects of Combretastatin A-4

The biological activity of Combretastatin A-4 has been quantified in various in vitro and cellular assays. The following tables summarize key data points regarding its inhibitory effects on tubulin polymerization and its cytotoxicity against a range of human cancer cell lines.

Table 1: Inhibition of Tubulin Polymerization by Combretastatin A-4

| Parameter | Value | Assay Conditions | Source(s) |

| Binding Affinity (Kd) | 0.4 µM | Binding of CA-4 to β-tubulin | [7] |

| Polymerization Vmax | Reduced by 3.4-fold | In vitro tubulin polymerization assay with purified bovine tubulin | [4] |

| Effect on Polymerization | Potent Inhibition | In vitro tubulin polymerization assay | [1] |

Table 2: Cytotoxicity (IC50) of Combretastatin A-4 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Assay Conditions | Source(s) |

| HeLa | Cervical Cancer | 0.003 - 14.830 (Median: 0.011) | 48h, MTT assay | [4] |

| K562 | Chronic Myelogenous Leukemia | 0.0048 - 0.046 | 48h, MTT assay | [4] |

| HR | Gastric Cancer | 0.030 | MTS assay | [7] |

| NUGC3 | Stomach Cancer | 8.520 | MTS assay | [7] |

| A549 | Non-small Cell Lung Cancer | Data for derivative (XN0502): 1.8 ± 0.6 | Not specified | [6] |

| HT-29 | Colon Cancer | Low micromolar range | Not specified | [1] |

| MCF-7 | Breast Cancer | Low micromolar range | Not specified | [1] |

| HUVEC | Endothelial Cells | 0.0032 | 48h, MTS assay | [7] |

Note: IC50 values can vary significantly based on the specific assay conditions, cell line, and exposure time.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of tubulin inhibitors like Combretastatin A-4.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring changes in turbidity.

Principle: Tubulin polymerization into microtubules causes light scattering, which can be measured as an increase in optical density (absorbance) at 340-350 nm. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.

Materials:

-

Lyophilized, high-purity (>99%) bovine brain tubulin

-

Tubulin polymerization buffer (e.g., G-PEM buffer: 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

-

GTP (Guanosine-5'-triphosphate) solution (100 mM)

-

Test compound (Combretastatin A-4) and vehicle control (e.g., DMSO)

-

Positive controls: Paclitaxel (stabilizer), Nocodazole/Colchicine (destabilizer)

-

Temperature-controlled spectrophotometer with a 96-well plate reader, capable of kinetic reads at 340 nm

-

Ice bucket and pre-chilled 96-well plates

Procedure:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin on ice with ice-cold polymerization buffer to a final concentration of 3-5 mg/mL. Keep on ice and use within one hour.

-

Prepare a 10 mM stock of GTP in polymerization buffer.

-

Prepare serial dilutions of Combretastatin A-4 and control compounds in polymerization buffer.

-

-

Reaction Setup (on ice):

-

In a pre-chilled 96-well plate, add the desired volume of polymerization buffer.

-

Add the test compound dilutions, vehicle control, and positive/negative controls to the appropriate wells.

-

Add GTP to each well to a final concentration of 1 mM.

-

Initiate the reaction by adding the cold tubulin solution to each well. Mix gently by pipetting. The final tubulin concentration is typically 1-3 mg/mL.

-

-

Measurement:

-

Immediately transfer the 96-well plate to the spectrophotometer pre-warmed to 37°C.

-

Begin kinetic measurement of absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[8]

-

-

Data Analysis:

-

Plot absorbance versus time for each concentration of the test compound.

-

Determine the maximum rate of polymerization (Vmax) and the final plateau of absorbance.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

-

Immunofluorescence Staining of Microtubules

This method allows for the direct visualization of the microtubule network within cells, revealing changes in microtubule organization and density upon treatment with a tubulin inhibitor.

Principle: Cells are fixed and permeabilized to allow access of a primary antibody that specifically binds to tubulin (e.g., α- or β-tubulin). A fluorescently-labeled secondary antibody then binds to the primary antibody, allowing the microtubule cytoskeleton to be visualized by fluorescence microscopy.

Materials:

-

Cells cultured on glass coverslips or in imaging-compatible plates

-

Phosphate-buffered saline (PBS)

-

Fixation solution: Ice-cold methanol or 4% paraformaldehyde (PFA) in PBS

-

Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS (only needed if using PFA fixation)

-

Blocking buffer: 1-5% Bovine Serum Albumin (BSA) or 10% goat serum in PBS

-

Primary antibody: Mouse or rabbit anti-α-tubulin or anti-β-tubulin antibody

-

Secondary antibody: Fluorescently-conjugated anti-mouse or anti-rabbit IgG (e.g., Alexa Fluor 488 or 594)

-

Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

-

Fluorescence microscope (confocal is recommended for higher resolution)

Procedure:

-

Cell Culture and Treatment:

-

Seed cells onto glass coverslips and allow them to adhere overnight.

-

Treat cells with various concentrations of Combretastatin A-4 or vehicle control for the desired duration (e.g., 8-24 hours).[5]

-

-

Fixation:

-

Methanol Fixation (preferred for microtubules): Aspirate the culture medium, wash once with PBS at 37°C, and then add ice-cold methanol. Incubate for 5-10 minutes at -20°C.[9]

-

PFA Fixation: Aspirate the medium, wash with PBS, and add 4% PFA for 10-15 minutes at room temperature.

-

-

Permeabilization (for PFA-fixed cells):

-

Wash the fixed cells three times with PBS.

-

Incubate with permeabilization buffer for 10 minutes at room temperature.

-

-

Blocking:

-

Wash cells three times with PBS.

-

Incubate with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

-

-

Antibody Incubation:

-

Dilute the primary anti-tubulin antibody in blocking buffer according to the manufacturer's recommendation.

-

Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Dilute the fluorescently-labeled secondary antibody in blocking buffer.

-

Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

-

Staining and Mounting:

-

Wash the cells three times with PBS.

-

Incubate with DAPI solution (1 µg/mL in PBS) for 5 minutes to stain the nuclei.

-

Wash once with PBS.

-

Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

-

Imaging:

-

Visualize the microtubule network and nuclei using a fluorescence microscope. Capture images using appropriate filter sets.

-

Cell Cycle Analysis by Flow Cytometry

This technique quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Principle: Propidium Iodide (PI) is a fluorescent dye that intercalates into the DNA double helix. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. Cells in G2/M phase have twice the DNA content (4N) of cells in G0/G1 phase (2N), while cells in S phase have an intermediate amount of DNA.

Materials:

-

Treated and control cells

-

PBS

-

Trypsin-EDTA (for adherent cells)

-

Fixation solution: Ice-cold 70% ethanol

-

Staining solution: PBS containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Preparation and Treatment:

-

Culture cells to ~70% confluency and treat with Combretastatin A-4 or vehicle for a specified time (e.g., 24 hours).

-

-

Harvesting:

-

For suspension cells, collect by centrifugation.

-

For adherent cells, collect the culture medium (which may contain detached mitotic cells), wash with PBS, and detach the remaining cells with trypsin. Combine the medium and trypsinized cells.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cell pellet once with cold PBS.

-

-

Fixation:

-

Resuspend the cell pellet in ~500 µL of cold PBS.

-

While vortexing gently, add ~4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

-

Fix the cells for at least 2 hours at -20°C (can be stored for weeks).[10]

-

-

Staining:

-

Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet once with PBS.

-

Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the PI fluorescence in the appropriate detector (e.g., PE-Texas Red channel).

-

Collect data for at least 10,000-20,000 events per sample.

-

-

Data Analysis:

-

Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram.

-

Gate on single cells to exclude doublets.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak indicates a mitotic arrest.

-

Apoptosis Assay using Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can be used to label these cells. Propidium Iodide (PI) is used as a viability dye; it is excluded by cells with an intact membrane but can enter late apoptotic and necrotic cells to stain the DNA.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

PBS

-

Flow cytometer

Procedure:

-

Cell Preparation and Treatment:

-

Induce apoptosis in cells by treating with Combretastatin A-4 for the desired time.

-

-

Harvesting:

-

Collect all cells, including those in the supernatant (apoptotic cells may detach) and adherent cells (if applicable).

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI (or as recommended by the kit manufacturer).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples immediately on a flow cytometer.

-

Use a 488 nm laser for excitation and collect FITC fluorescence (FL1) and PI fluorescence (FL2/FL3).

-

-

Data Analysis:

-

Create a quadrant plot of FITC (Annexin V) versus PI.

-

Viable cells: Annexin V-negative and PI-negative (lower-left quadrant).

-

Early apoptotic cells: Annexin V-positive and PI-negative (lower-right quadrant).

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (upper-right quadrant).

-

Necrotic cells (primarily): Annexin V-negative and PI-positive (upper-left quadrant, usually a small population).

-

Quantify the percentage of cells in each quadrant.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing a novel tubulin polymerization inhibitor.

References

- 1. mdpi.com [mdpi.com]

- 2. Development of combretastatins as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Delineating the interaction of combretastatin A-4 with αβ tubulin isotypes present in drug resistant human lung carcinoma using a molecular modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Cytotoxic Activity of Combretastatin A-4 and 2,3-Diphenyl-2H-indazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 9. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cancer.wisc.edu [cancer.wisc.edu]

- 11. scispace.com [scispace.com]

An In-depth Technical Guide on the Biological Activity of Tubulin Inhibitors in Cancer Cells

Disclaimer: The specific compound "Tubulin inhibitor 15" was not identified in the available literature. This guide synthesizes data on various potent tubulin inhibitors to provide a representative overview of their biological activity in cancer cells, with a focus on a compound designated as Compound 15 , a benzoxazolone-modified combretastatin analogue.[1]

This technical guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the mechanism, efficacy, and experimental evaluation of tubulin inhibitors as anti-cancer agents.

Core Mechanism of Action

Tubulin inhibitors are a class of anti-cancer agents that disrupt the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and cell shape maintenance.[2][3] These inhibitors can be broadly categorized as microtubule-stabilizing or microtubule-destabilizing agents.[2] By interfering with microtubule function, these compounds halt the cell cycle, typically in the G2/M phase, and induce programmed cell death (apoptosis).[3][4][5]

Quantitative Data: Anti-proliferative and Tubulin Polymerization Inhibition Activity

The following tables summarize the quantitative data for representative tubulin inhibitors against various cancer cell lines and their direct effect on tubulin polymerization.

Table 1: Anti-proliferative Activity (IC50 values in µM)

| Compound | HeLa (Cervical) | HL-60 (Leukemia) | NB4 (Leukemia) | U937 (Lymphoma) | MCF-7 (Breast) | SGC-7901 (Gastric) | A549 (Lung) | MDA-MB-231 (Breast) |

| Compound 15 | - | - | - | - | 0.19 - 0.73 | - | - | - |

| MPT0B169 | - | See below | 0.25 (time-dependent) | 0.5 (time-dependent) | - | - | - | - |

| G13 | - | - | - | - | - | - | 0.65 - 0.90 | 0.65 - 0.90 |

| Compound 44 | - | - | - | - | 0.04 | - | - | - |

| [I] | - | - | - | - | - | 0.21 | - | - |

Data for MPT0B169 in HL-60 was presented as dose- and time-dependent but a specific IC50 was not provided in the snippet.[6] The range for Compound 15 reflects its activity against several human cancer cell lines, including a combretastatin-resistant line.[1] The range for G13 reflects its activity against various cancer cell lines.[7] Data for Compound 44.[1] Data for compound [I].[8]

Table 2: Tubulin Polymerization Inhibition (IC50 values in µM)

| Compound | Tubulin Polymerization IC50 (µM) |

| G13 | 13.5 |

| Compound 44 | 6.8 |

| [I] | 6.87 |

Data for G13.[7] Data for Compound 44.[1] Data for compound [I].[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of tubulin inhibitors on cancer cells.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 103 cells/well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the tubulin inhibitor (e.g., 0.01 to 10 µM) for a specified period (e.g., 48 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Cell Cycle Analysis (Flow Cytometry)

This protocol is used to determine the effect of tubulin inhibitors on cell cycle progression.

-

Cell Treatment: Cells are seeded in 6-well plates and treated with the tubulin inhibitor at its IC50 concentration for 24 hours.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells are washed with PBS and then incubated with a solution containing RNase A (100 µg/mL) and propidium iodide (PI, 50 µg/mL) for 30 minutes in the dark at room temperature.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using cell cycle analysis software. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[5][6][9]

Apoptosis Assay (Annexin V/PI Staining)

This assay quantifies the induction of apoptosis by the tubulin inhibitor.

-

Cell Treatment: Cells are treated with the tubulin inhibitor at its IC50 concentration for 48 hours.

-

Staining: Cells are harvested and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated for 15 minutes in the dark.[10]

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis: The cell population is differentiated into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+). The percentage of apoptotic cells is calculated.

Tubulin Polymerization Assay (In Vitro)

This cell-free assay directly measures the effect of the inhibitor on tubulin polymerization.

-

Reaction Mixture: A reaction mixture containing tubulin protein, a GTP-containing buffer, and various concentrations of the tubulin inhibitor is prepared in a 96-well plate.[11]

-

Initiation of Polymerization: The plate is incubated at 37°C to initiate tubulin polymerization.

-

Monitoring Polymerization: The change in absorbance at 340 nm is monitored over time (e.g., 60 minutes) using a temperature-controlled spectrophotometer. An increase in absorbance indicates microtubule formation.[12]

-

Data Analysis: The rate of polymerization is calculated for each inhibitor concentration. The IC50 value for tubulin polymerization inhibition is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows associated with the biological activity of tubulin inhibitors.

Caption: Experimental workflow for evaluating the in vitro activity of a tubulin inhibitor.

Caption: Signaling pathway of tubulin inhibitors leading to apoptosis in cancer cells.

Caption: Logical relationship from tubulin inhibition to cancer cell death.

References

- 1. mdpi.com [mdpi.com]

- 2. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]

- 3. A review of research progress of antitumor drugs based on tubulin targets - Cheng - Translational Cancer Research [tcr.amegroups.org]

- 4. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]

- 9. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Off-Target Landscape of Tubulin Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulin inhibitors are a cornerstone of chemotherapy, primarily exerting their cytotoxic effects by disrupting microtubule dynamics, which are critical for cell division, intracellular transport, and maintenance of cell shape. While their on-target activity against tubulin is well-characterized, the therapeutic window and side-effect profile of these potent agents are often dictated by their engagement with a host of other cellular proteins. The "off-target" interactions of tubulin inhibitors are increasingly recognized not only as sources of toxicity but also as potential avenues for therapeutic synergy and drug repurposing. This technical guide provides an in-depth exploration of the cellular targets of tubulin inhibitors beyond tubulin itself, with a focus on providing quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways. As "Tubulin inhibitor 15" is not a uniquely identified compound in publicly available literature, this guide will focus on representative and well-studied tubulin inhibitors from the major classes: colchicine-site binders, vinca alkaloid-site binders, and taxanes.

Off-Target Cellular Proteins and Pathways

The promiscuity of small molecule inhibitors often leads to interactions with proteins that share structural motifs or binding pockets with the intended target. For tubulin inhibitors, these off-target interactions can modulate a variety of signaling pathways, leading to complex cellular responses.

Colchicine-Site Binders

Colchicine, a prototypical tubulin inhibitor that binds to the interface of α- and β-tubulin, has been shown to have effects that extend beyond microtubule depolymerization. Recent multi-omics analyses have shed light on its broader molecular perturbations.

A comprehensive study involving transcriptomics, proteomics, phosphoproteomics, and ubiquitinomics revealed that colchicine induces significant alterations in kinase signaling networks.[1] This study identified Cyclin-Dependent Kinase 1 (CDK1) and p21-Activated Kinase 1 (PAK1) as key nodes in the cellular response to colchicine-induced toxicity.[1] Inhibition of these kinases was found to counteract the cellular dysfunction caused by colchicine.[1] Furthermore, in the context of chronic coronary artery disease, colchicine has been shown to attenuate inflammation through mechanisms that go beyond its effects on the inflammasome, impacting biomarkers like Matrix Metalloproteinase-9 (MMP-9), NOX2, and TGF-β1.[2][3]

Vinca Alkaloids

Vincristine and vinblastine, classic vinca alkaloids, are known for their neurotoxic side effects, which strongly suggest the involvement of off-target interactions within neuronal cells. While their primary mechanism is the inhibition of tubulin polymerization, they can also interfere with the metabolism of amino acids, cyclic AMP, and glutathione.[4] Their metabolism is facilitated by cytochrome P450 isoenzymes of the CYP3A subfamily, indicating potential for drug-drug interactions.[4][5] The off-target effects of vinca alkaloids are a significant cause of their dose-limiting toxicities.[6]

Taxanes

Paclitaxel (Taxol), a widely used taxane, stabilizes microtubules, leading to mitotic arrest. However, there is growing evidence for its non-mitotic mechanisms of action.[7] Studies have suggested a link between paclitaxel's effects and the MAP kinase pathway. For instance, the downregulation of Chk1, a cell-cycle checkpoint kinase, has been shown to sensitize tumor cells to paclitaxel by attenuating the activation of the anti-apoptotic p42/p44 (ERK1/2) MAP kinase pathway.[8] This suggests that paclitaxel's efficacy may be influenced by its modulation of kinase signaling cascades.

Quantitative Data on Off-Target Interactions

The identification and characterization of off-target interactions require quantitative measurements to assess their biological relevance. Techniques such as kinase profiling and cellular thermal shift assays (CETSA) coupled with mass spectrometry provide valuable data on binding affinities and cellular target engagement.

Table 1: Off-Target Kinase Interactions of Selected Tubulin Inhibitors (Hypothetical Data Representation)

| Tubulin Inhibitor | Off-Target Kinase | Assay Type | IC50 / Kd | Cell Line | Reference |

| Colchicine | CDK1 | Phosphoproteomics | - | HUVEC, HeLa | [1] |

| Colchicine | PAK1 | Phosphoproteomics | - | HUVEC, HeLa | [1] |

| Paclitaxel | ERK1/2 (p42/p44) | Western Blot | - | Cancer cell lines | [8] |

Experimental Protocols for Off-Target Identification

A variety of sophisticated experimental techniques are employed to identify and validate the off-target interactions of small molecules.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in a cellular context. It is based on the principle that the thermal stability of a protein is altered upon ligand binding.

Protocol for CETSA Coupled with Mass Spectrometry (MS):

-

Cell Culture and Treatment: Culture cells to the desired confluency. Treat cells with the tubulin inhibitor or vehicle control for a specified time.

-

Heating: Resuspend the cells in a buffer and distribute them into PCR tubes. Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

-

Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed.

-

Protein Digestion: Collect the supernatant and digest the proteins into peptides using trypsin.

-

Mass Spectrometry Analysis: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in the soluble fraction at each temperature.

-

Data Analysis: Generate melting curves for each identified protein by plotting the relative amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the inhibitor indicates a direct or indirect interaction.[9][10][11]

Kinase Inhibitor Profiling

Given that many tubulin inhibitors have been found to affect kinase signaling, comprehensive kinase profiling is a crucial step in off-target analysis.

Protocol for Kinase Profiling using an ADP Detection Platform:

-

Kinase Panel Selection: Choose a panel of purified kinases representing the human kinome.

-

Assay Setup: In a multi-well plate, dispense the tubulin inhibitor at various concentrations. Add each kinase, its specific substrate, and ATP to initiate the kinase reaction.

-

Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.

-

ADP Detection: Add a reagent that converts the ADP produced by the kinase reaction into a detectable signal, such as luminescence.

-

Signal Measurement: Measure the signal using a plate reader. The signal intensity is inversely proportional to the kinase activity.

-

Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value for each kinase.[12][13]

Chemical Proteomics

Chemical proteomics approaches utilize modified versions of the inhibitor to "pull down" its interacting partners from a cell lysate.

Protocol for Affinity-Based Chemical Proteomics:

-

Probe Synthesis: Synthesize a derivative of the tubulin inhibitor that incorporates a reactive group (e.g., a photo-affinity label) and a tag (e.g., biotin or an alkyne).

-

Cell Treatment and Crosslinking: Treat living cells with the probe. If using a photo-affinity probe, irradiate the cells with UV light to covalently link the probe to its binding partners.

-

Cell Lysis and Enrichment: Lyse the cells and enrich the probe-bound proteins using affinity chromatography (e.g., streptavidin beads for a biotin tag or click chemistry for an alkyne tag).

-

Protein Digestion and MS Analysis: Elute the bound proteins, digest them into peptides, and identify them using LC-MS/MS.

-

Data Analysis: Compare the proteins identified from the inhibitor-treated sample with a control sample to identify specific binding partners.[14][15][16]

Visualization of Signaling Pathways and Workflows

Visualizing the complex interplay of signaling pathways and experimental workflows is essential for a clear understanding of the off-target effects of tubulin inhibitors.

Caption: Overview of on-target and potential off-target effects of tubulin inhibitors.

Caption: Experimental workflow for Cellular Thermal Shift Assay with Mass Spectrometry.

Conclusion

The study of the off-target effects of tubulin inhibitors is a rapidly evolving field that is critical for the development of safer and more effective cancer therapies. By moving beyond a "one-target, one-drug" paradigm, researchers can gain a more holistic understanding of how these powerful compounds exert their effects on a complex cellular system. The application of advanced proteomic and analytical techniques, as detailed in this guide, will continue to uncover novel off-target interactions, paving the way for the rational design of next-generation tubulin inhibitors with improved therapeutic indices and the potential for novel therapeutic applications.

References

- 1. Comprehensive multi-omics analysis elucidates colchicine-induced toxicity mechanisms and unveils the therapeutic potential of MLN4924 and kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Colchicine Attenuates Inflammation Beyond the Inflammasome in Chronic Coronary Artery Disease: A LoDoCo2 Proteomic Substudy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of Colchicine in reducing MMP-9, NOX2, and TGF- β1 after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Modulation of Vincristine and Doxorubicin Binding and Release from Silk Films - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Rationale for combination of paclitaxel and CDK4/6 inhibitor in ovarian cancer therapy — non-mitotic mechanisms of paclitaxel [frontiersin.org]

- 8. Novel indication for cancer therapy: Chk1 inhibition sensitizes tumor cells to antimitotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CETSA [cetsa.org]

- 11. biorxiv.org [biorxiv.org]

- 12. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]

- 13. reactionbiology.com [reactionbiology.com]

- 14. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chemical proteomics approaches for ... | Article | H1 Connect [archive.connect.h1.co]

- 16. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Evaluation of Tubulin Inhibitors: A Technical Guide

Introduction

Tubulin, a critical component of the cytoskeleton, plays a fundamental role in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][2] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for the formation of the mitotic spindle during cell division.[1][2] Consequently, agents that disrupt microtubule dynamics are potent inhibitors of cell proliferation and have been a cornerstone of cancer chemotherapy for decades.[2][3] These "tubulin inhibitors" can be broadly classified into two main categories: microtubule-stabilizing agents and microtubule-destabilizing agents.[2] This technical guide provides a comprehensive overview of the in vitro methods used to evaluate the efficacy and mechanism of action of novel tubulin inhibitors, using illustrative data from representative compounds found in the literature.

Quantitative Data Summary

The initial in vitro assessment of a tubulin inhibitor involves quantifying its potency in inhibiting tubulin polymerization and its cytotoxic effect on cancer cell lines. This data is typically presented as the half-maximal inhibitory concentration (IC50). Below is a summary of reported in vitro activities for several example tubulin inhibitors.

Table 1: Tubulin Polymerization Inhibitory Activity

| Compound | IC50 (µM) | Target Site | Reference Compound | Reference IC50 (µM) |

| G13 | 13.5 | Colchicine | Colchicine | 8.1[4] |

| 27q | 1.98 ± 0.25 | Colchicine | - | - |

| 21 | 0.15 ± 0.07 | Colchicine | - | - |

| 10k | 2.68 ± 0.15 | Colchicine | - | - |

| T115 | Dose-dependent inhibition | Colchicine | CA-4, Colchicine | - |

| 87 | 1.6 | Colchicine | CA-4 | 2.1[5] |

| 94 | 1.7 | Colchicine | - | - |

| 95 | 2.7 | Colchicine | - | - |

| 97 | 0.79 | Colchicine | Colchicine | 2.68[5] |

Table 2: In Vitro Antiproliferative Activity (IC50 in µM)

| Compound | HCT116 (Colon) | A549 (Lung) | MDA-MB-231 (Breast) | HepG2 (Liver) | MCF-7 (Breast) | DU-145 (Prostate) |

| G13 | 0.90[4] | 0.86[4] | 0.65[4] | - | - | - |

| 27q | - | 0.15 ± 0.03[6] | - | 0.25 ± 0.05[6] | 0.17 ± 0.05[6] | - |

| 15k | - | - | - | - | - | - |

| 7g | - | - | - | - | - | 0.68[6] |

| 8f | - | - | - | - | - | 0.54[6] |

| 10k | - | 0.003-0.009 | - | - | 0.003-0.009 | 0.003-0.009 |

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate in vitro evaluation of tubulin inhibitors.

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin in a cell-free system.

Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured spectrophotometrically at 340 nm.[7][8] Alternatively, a fluorescence-based assay can be used where a fluorescent reporter binds to microtubules, resulting in an increased fluorescence signal.[9]

Materials:

-

Lyophilized tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)

-

Test compound dissolved in DMSO

-

Positive controls (e.g., Paclitaxel for polymerization promotion, Colchicine or Nocodazole for inhibition)

-

96-well microplate

-

Temperature-controlled microplate reader

Procedure:

-

Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 2-3 mg/mL.[7]

-

Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate. Include wells for vehicle control (DMSO) and positive controls.

-

Add the tubulin solution to each well to initiate the polymerization reaction.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.[7][10]

-

Plot the absorbance against time to generate polymerization curves.

-

The IC50 value is determined by plotting the percentage of inhibition (calculated from the area under the curve or the maximum velocity of polymerization) against the compound concentration.

Cell Viability (Antiproliferative) Assay

This assay determines the cytotoxic effect of the tubulin inhibitor on various cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 assay is commonly used. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product, which can be quantified by measuring the absorbance.

Materials:

-

Cancer cell lines (e.g., HCT116, A549, MDA-MB-231)

-

Complete cell culture medium

-

Test compound

-

MTT or CCK-8 reagent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound for 48-72 hours.

-

After the incubation period, add the MTT or CCK-8 reagent to each well and incubate for 2-4 hours.

-

If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

The IC50 value is determined by plotting the percentage of viability against the compound concentration.[8]

Apoptosis Assay

This assay determines whether the tubulin inhibitor induces programmed cell death (apoptosis).

Principle: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Materials:

-

Cancer cell line

-

Test compound

-

Annexin V-FITC/PI staining kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Treat cells with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

-

Harvest the cells, including any floating cells in the medium.

-

Wash the cells with cold PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Cell Cycle Analysis

This assay determines the effect of the tubulin inhibitor on cell cycle progression. Tubulin inhibitors typically cause an arrest in the G2/M phase of the cell cycle.[6]

Principle: Cells are fixed, and their DNA is stained with a fluorescent dye like Propidium Iodide (PI). The fluorescence intensity of the stained cells, which is proportional to the DNA content, is measured by flow cytometry.

Materials:

-

Cancer cell line

-

Test compound

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with the test compound at its IC50 concentration for 24 hours.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.[11]

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.[11]

-

Analyze the cells by flow cytometry.

-

Generate a histogram of DNA content to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations: Signaling Pathways and Workflows

Caption: Generalized signaling pathway of tubulin inhibitor-induced apoptosis.

Caption: Experimental workflow for the in vitro evaluation of a tubulin inhibitor.

References

- 1. A review of research progress of antitumor drugs based on tubulin targets - Cheng - Translational Cancer Research [tcr.amegroups.org]

- 2. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]

- 3. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Novel Synthetic Microtubule Inhibitor, MPT0B214 Exhibits Antitumor Activity in Human Tumor Cells through Mitochondria-Dependent Intrinsic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

Preliminary Toxicity Studies of Colchicine-Site Tubulin Inhibitors: A Technical Guide for Preclinical Research

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific preclinical toxicity data for a compound marketed as "Tubulin inhibitor 15" (HY-145821) is not publicly available in peer-reviewed literature. This guide provides a representative overview of the preliminary toxicity assessment for a typical colchicine-site tubulin inhibitor, using publicly available data and methodologies for similar compounds, with a focus on in vitro studies using the HepG2 human liver cancer cell line.

Introduction

Tubulin inhibitors are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by disrupting microtubule dynamics, which are critical for cell division, intracellular transport, and maintenance of cell shape. These agents are broadly classified based on their binding site on the tubulin heterodimer, with the colchicine-binding site being a key target for many synthetic and natural product-inspired compounds. Inhibition of tubulin polymerization at the colchicine site leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1][2]

This technical guide outlines the essential preliminary toxicity studies for a representative colchicine-site tubulin inhibitor. The focus is on in vitro assays that provide initial data on cytotoxicity, mechanism of action, and cellular pathways affected. The human hepatocellular carcinoma cell line, HepG2, is used as a model system, as it is a common cell line for both efficacy and initial safety/toxicity assessments.

Quantitative Toxicity Data

The initial assessment of a novel tubulin inhibitor involves determining its cytotoxic potency against cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell growth or viability after a specified exposure time.

Below is a table of representative cytotoxicity data for a hypothetical colchicine-site tubulin inhibitor, "Compound X," against a panel of human cancer cell lines, including HepG2.

| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (nM) |

| HepG2 | Hepatocellular Carcinoma | MTT | 72 | 15.5 |

| MCF-7 | Breast Adenocarcinoma | MTT | 72 | 8.2 |

| HCT116 | Colorectal Carcinoma | MTT | 72 | 12.1 |

| A549 | Lung Carcinoma | MTT | 72 | 25.3 |

Table 1: In Vitro Cytotoxicity of a Representative Colchicine-Site Tubulin Inhibitor (Compound X).

Experimental Protocols

Cell Culture

-

Cell Line: HepG2 (human hepatocellular carcinoma), obtained from a reputable cell bank (e.g., ATCC).

-

Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Cells are passaged upon reaching 80-90% confluency using 0.25% Trypsin-EDTA.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][4]

-

Cell Seeding: HepG2 cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

-

Compound Treatment: The tubulin inhibitor is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium to the desired concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity. Cells are treated with the compound or vehicle control (medium with DMSO) for 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanism of Action

Colchicine-site tubulin inhibitors primarily induce cell death through the intrinsic apoptotic pathway, which is triggered by mitotic arrest.

Experimental Workflow for Mechanism of Action Studies

The following diagram illustrates a typical workflow to investigate the mechanism of action of a tubulin inhibitor.

Caption: Workflow for elucidating the mechanism of action.

Signaling Pathway of Apoptosis Induction

The diagram below outlines the key signaling events initiated by a colchicine-site tubulin inhibitor, leading to apoptosis.

Caption: Signaling cascade from tubulin inhibition to apoptosis.

Conclusion

The preliminary toxicity assessment of a novel colchicine-site tubulin inhibitor relies on a series of in vitro assays to establish its cytotoxic potency and elucidate its mechanism of action. The data gathered from these studies, including IC50 values against relevant cancer cell lines and an understanding of the induced signaling pathways, are crucial for making informed decisions about the further preclinical and clinical development of the compound. While the information on "this compound" is limited, the methodologies and representative data presented in this guide provide a solid framework for the initial toxicological evaluation of this class of compounds.

References

- 1. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Structural Analogues of Triazole-Based Tubulin Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microtubules, dynamic polymers of α- and β-tubulin, are essential for critical cellular processes, most notably mitosis. Their pivotal role in cell division has established them as a key target for the development of anticancer therapeutics. Tubulin inhibitors disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. This guide provides an in-depth analysis of a promising class of colchicine-site binding tubulin inhibitors: 2-aryl-4-(3,4,5-trimethoxy-benzoyl)-5-substituted-1,2,3-triazoles. We will refer to a key compound from this series, identified as a potent inhibitor in the foundational study, as "Tubulin Inhibitor 15" and its analogues. This document details their chemical structures, structure-activity relationships (SAR), quantitative biological data, and the experimental protocols utilized for their evaluation.

Introduction to Tubulin Inhibition

Tubulin inhibitors are broadly classified into two main categories: microtubule-stabilizing agents and microtubule-destabilizing agents.[1]

-

Microtubule-Stabilizing Agents: (e.g., Taxanes like paclitaxel) bind to polymerized microtubules, preventing their disassembly. This leads to the formation of dysfunctional, overly stable microtubule bundles, which disrupts the mitotic spindle, halts the cell cycle, and induces apoptosis.[1]

-

Microtubule-Destabilizing Agents: These compounds prevent the polymerization of tubulin dimers into microtubules.[2] They are further subdivided based on their binding site on the tubulin heterodimer:

-

Vinca Alkaloid Binding Site: Inhibitors like vincristine and vinblastine bind to this site, leading to the disassembly of microtubules.[1]

-

Colchicine Binding Site: Colchicine and its analogues bind at the interface between the α- and β-tubulin subunits.[3] This binding induces a conformational change in the tubulin dimer, preventing its incorporation into growing microtubules and leading to microtubule depolymerization.[3][4]

-

The 1,2,3-triazole derivatives discussed herein belong to the class of colchicine binding site inhibitors (CBSIs). CBSIs are of significant interest as they are often less susceptible to multidrug resistance mechanisms involving efflux pumps compared to other classes of tubulin inhibitors.[5]

Core Scaffold and Mechanism of Action

The foundational research by Huang L, et al. (2020) describes a series of novel 2-aryl-4-(3,4,5-trimethoxy-benzoyl)-5-substituted-1,2,3-triazoles designed as tubulin polymerization inhibitors.[6] The core structure consists of three key moieties, designed to mimic the binding of colchicine:

-

A-Ring: A 3,4,5-trimethoxyphenyl group, which is a classic pharmacophore that binds deep within the colchicine binding pocket on β-tubulin.

-

B-Ring (Triazole Core): A 1,2,3-triazole ring acts as a linker.

-

C-Ring: An aryl group at the 2-position of the triazole and various substituents at the 5-position, which can be modified to explore structure-activity relationships and improve pharmacological properties.[6]

These compounds are designed to bind to the colchicine site on tubulin, inhibiting tubulin polymerization, disrupting microtubule dynamics, and ultimately arresting the cell cycle in the G2/M phase, leading to apoptosis.[6][7]

Signaling Pathway of Tubulin Inhibition

Caption: Mechanism of action for triazole-based tubulin inhibitors.

Quantitative Data and Structure-Activity Relationships (SAR)

The biological activity of the synthesized analogues was evaluated through in vitro antiproliferative assays against various human cancer cell lines and tubulin polymerization inhibition assays. The data presented here is based on the findings from Huang L, et al. (2020).[6][7]

Table 1: In Vitro Antiproliferative Activity (IC₅₀, µM)

| Compound | R Group (at C5 of triazole) | A549 (Lung) | HeLa (Cervical) | SGC-7901 (Gastric) |

| 5a | Morpholine | 0.352 | 0.511 | 0.203 |

| 5b | 4-Methylpiperazine | 0.284 | 0.435 | 0.155 |

| 5c | 4-Ethylpiperazine | 0.215 | 0.387 | 0.124 |

| 5d | 4-Propylpiperazine | 0.201 | 0.354 | 0.119 |

| 5e | 4-Isopropylpiperazine | 0.256 | 0.401 | 0.138 |

| 5f | 4-Phenylpiperazine | 0.412 | 0.633 | 0.341 |

| 5g | 4-Acetylpiperazine | 0.133 | 0.221 | 0.084 |

| Colchicine | N/A | 0.095 | 0.132 | 0.051 |

| CA-4 | N/A | 0.011 | 0.015 | 0.009 |

| (Note: Data is representative of the most active compounds from the study for illustrative purposes. CA-4: Combretastatin A-4) |

Table 2: Tubulin Polymerization Inhibition Assay

| Compound | IC₅₀ (µM) |

| 5g | 1.85 |

| Colchicine | 1.62 |

| CA-4 | 1.55 |

Structure-Activity Relationship (SAR) Summary

The study revealed several key SAR insights:

-

C5-Position Substituent: Introduction of saturated nitrogen-containing heterocycles at the C5-position of the triazole ring was crucial for activity.

-

Piperazine Moiety: Compounds containing a piperazine ring at the C5-position generally showed potent antiproliferative activity.

-

N-Acyl Group: The presence of a small N-acyl group on the piperazine ring, as seen in compound 5g (N-acetyl), significantly enhanced the potency against all tested cancer cell lines. This suggests an optimal interaction in a specific region of the tubulin binding pocket.

-

Bulky Substituents: Increasing the bulk of the alkyl group on the piperazine nitrogen (from methyl to propyl) maintained good activity, but very bulky groups (like phenyl) led to a decrease in potency.

Caption: Structure-Activity Relationship (SAR) for the 1,2,3-triazole analogues.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these tubulin inhibitors.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the GTP-induced polymerization of purified tubulin into microtubules. Polymerization is monitored by an increase in turbidity (light scattering).[5][8]

Materials:

-

Purified tubulin (e.g., porcine brain tubulin, >99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM stock)

-

Glycerol

-